{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]-2-methylpiperazin-1-yl}(2-fluorophenyl)methanone
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Overview
Description
4-{2-FLUORO-5-[4-(2-FLUOROBENZOYL)-3-METHYLPIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring substituted with a fluorobenzoyl group, a nitrophenyl group, and a methylpiperazine moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-FLUORO-5-[4-(2-FLUOROBENZOYL)-3-METHYLPIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluorobenzoyl Intermediate: This step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Formation of the Methylpiperazine Intermediate: This involves the reaction of piperazine with methyl iodide to form 3-methylpiperazine.
Coupling Reactions: The final step involves coupling the fluorobenzoyl chloride, nitrated phenyl ring, and methylpiperazine with morpholine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{2-FLUORO-5-[4-(2-FLUOROBENZOYL)-3-METHYLPIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE can undergo various chemical reactions, including:
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Scientific Research Applications
4-{2-FLUORO-5-[4-(2-FLUOROBENZOYL)-3-METHYLPIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{2-FLUORO-5-[4-(2-FLUOROBENZOYL)-3-METHYLPIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorobenzoyl)benzoic acid
- 4-Bromo-2-fluorobenzoyl chloride
- 2,3,4,5,6-Pentafluorobenzoyl chloride
Uniqueness
4-{2-FLUORO-5-[4-(2-FLUOROBENZOYL)-3-METHYLPIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorine and nitro groups, along with the morpholine and piperazine moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H24F2N4O4 |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C22H24F2N4O4/c1-15-14-26(6-7-27(15)22(29)16-4-2-3-5-17(16)23)20-13-19(25-8-10-32-11-9-25)18(24)12-21(20)28(30)31/h2-5,12-13,15H,6-11,14H2,1H3 |
InChI Key |
FCMXHQXIHXQTBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=CC=C2F)C3=CC(=C(C=C3[N+](=O)[O-])F)N4CCOCC4 |
Origin of Product |
United States |
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